molecular formula C14H20N2O4S B4393649 Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester CAS No. 81865-15-8

Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester

Cat. No.: B4393649
CAS No.: 81865-15-8
M. Wt: 312.39 g/mol
InChI Key: YGNKWDJKRPVLGY-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester is a chemical compound with the molecular formula C14H20N2O4S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester typically involves the reaction of 4-(1-piperidinylsulfonyl)phenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting

Properties

IUPAC Name

ethyl N-(4-piperidin-1-ylsulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)15-12-6-8-13(9-7-12)21(18,19)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNKWDJKRPVLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231420
Record name Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81865-15-8
Record name Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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